tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate
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Overview
Description
tert-Butyl 9-oxo-8-azabicyclo[520]nonane-8-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate
- tert-Butyl (1R,7R)-2-oxa-5,8-diazabicyclo[5.2.0]nonane-8-carboxylate
Uniqueness
tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9(10)11(14)15/h9-10H,4-8H2,1-3H3 |
InChI Key |
MUIUKXFMPJXMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCCC2C1=O |
Origin of Product |
United States |
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